molecular formula C16H14Br2N4O4 B13846365 DNA Ligase Inhibitor

DNA Ligase Inhibitor

Cat. No.: B13846365
M. Wt: 486.1 g/mol
InChI Key: KFEPVFJQVOMODD-SCDVKCJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L67, also known as N-(3,5-Dibromo-4-methylphenyl)-glycine 2-[(2-hydroxy-5-nitrophenyl)methylene]hydrazide, is a potent and specific inhibitor of DNA ligase IIIα. This compound has gained significant attention due to its ability to preferentially target mitochondrial DNA ligase IIIα, resulting in mitochondrial dysfunction. L67 is primarily used in scientific research, particularly in the study of cancer cell apoptosis and mitochondrial function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L67 involves a multi-step process. The initial step includes the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various reagents to facilitate the formation of the desired compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a high degree of purity .

Industrial Production Methods

While specific industrial production methods for L67 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

L67 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could result in the formation of deoxygenated compounds .

Mechanism of Action

L67 exerts its effects by inhibiting DNA ligase IIIα, an enzyme crucial for the repair of mitochondrial DNA. By targeting this enzyme, L67 induces mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS) and activation of the caspase 1-dependent apoptosis pathway. This mechanism is particularly effective in cancer cells, which rely heavily on mitochondrial function for survival .

Properties

Molecular Formula

C16H14Br2N4O4

Molecular Weight

486.1 g/mol

IUPAC Name

2-(3,5-dibromo-4-methylanilino)-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N4O4/c1-9-13(17)5-11(6-14(9)18)19-8-16(24)21-20-7-10-4-12(22(25)26)2-3-15(10)23/h2-7,19,23H,8H2,1H3,(H,21,24)/b20-7-

InChI Key

KFEPVFJQVOMODD-SCDVKCJHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1Br)NCC(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Canonical SMILES

CC1=C(C=C(C=C1Br)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)Br

Origin of Product

United States

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